FAUC 213
概要
説明
FAUC213は、ドーパミンD4受容体の選択的完全拮抗薬です。高い選択性と血脳関門を通過する能力で知られています。 この化合物は、特に神経薬理学の分野で、さまざまな科学研究アプリケーションで潜在的な可能性を示しています .
科学的研究の応用
FAUC213 has been extensively studied for its applications in:
Chemistry: Used as a reference compound in the study of dopamine receptor antagonists.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Potential therapeutic applications in treating psychiatric disorders such as schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用機序
FAUC213は、ドーパミンD4受容体に結合することによりその効果を発揮し、ドーパミンの作用を阻害します。 この拮抗作用は、ドーパミンシグナル伝達に関与するさまざまな分子標的と経路に影響を与え、抗精神病作用の可能性をもたらします .
生化学分析
Biochemical Properties
FAUC 213 plays a crucial role in biochemical reactions by selectively binding to the dopamine D4 receptor. This interaction inhibits the receptor’s activity, which is implicated in various neuropsychiatric conditions. This compound does not significantly interact with dopamine D2 and D3 receptors, making it highly selective . Additionally, this compound may interact with 5-HT2 and α1 receptors, although these interactions are less well-characterized .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By antagonizing the dopamine D4 receptor, this compound reduces amphetamine-induced locomotor hyperactivity and restores apomorphine-disrupted prepulse inhibition . These effects suggest that this compound can modulate cell signaling pathways involved in dopamine transmission, which is crucial for maintaining normal cognitive and motor functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dopamine D4 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, dopamine, leading to a reduction in downstream signaling pathways . This compound’s high selectivity for the D4 receptor is attributed to its unique chemical structure, which allows it to fit precisely into the receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its antagonistic properties over extended periods . Long-term studies have shown that this compound does not induce catalepsy or increase dopamine turnover in key brain regions, indicating its potential for chronic use without severe side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound significantly reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition without causing catalepsy . Higher doses have not been extensively studied, but the available data suggest that this compound has a favorable safety profile at therapeutic doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting the dopamine D4 receptor, this compound can modulate metabolic flux and alter metabolite levels in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich brain tissues .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it interacts with the dopamine D4 receptor . Its activity is dependent on its ability to reach and bind to this receptor, which is facilitated by its chemical structure and lipophilicity . This compound does not undergo significant post-translational modifications that would alter its subcellular localization .
準備方法
FAUC213の合成は、コア構造の調製から始まり、続いて特定の官能基の導入が行われる、いくつかの段階を伴います。合成経路には、通常、制御された条件下で、塩素化剤やアミンなどの試薬の使用が含まれます。 工業生産方法は、これらの工程を最適化して、高い収率と純度を確保することがあります .
化学反応の分析
FAUC213は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が関与することがあります。
置換: 置換反応の一般的な試薬には、ハロゲンや求核剤があります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります
科学研究における用途
FAUC213は、その用途について広く研究されています。
化学: ドーパミン受容体拮抗薬の研究における参照化合物として使用されます。
生物学: ドーパミン関連の経路と行動に対する影響について調査されています。
医学: 統合失調症などの精神疾患の治療における潜在的な治療用途があります。
類似化合物との比較
FAUC213は、他のドーパミン受容体拮抗薬と比較して、ドーパミンD4受容体に対する高い選択性があるため、独特です。類似の化合物には次のようなものがあります。
レモキシプリド塩酸塩: D2受容体の選択的拮抗薬です。
A 77636塩酸塩: ドーパミンD1受容体の選択的で持続時間の長いアゴニストです。
ブレクスピプラゾール: ドーパミンD2受容体の部分アゴニスト
FAUC213は、その特異性と血脳関門を通過する能力において際立っており、神経薬理学的研究における貴重なツールとなっています .
特性
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXURJDKOYCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187460 | |
Record name | FAUC-213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337972-47-1 | |
Record name | FAUC-213 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAUC-213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FAUC-213 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。